1-(1-Styrylcyclohexyl)piperidine

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Property Differential

1-(1-Styrylcyclohexyl)piperidine (CAS 14228-24-1, molecular formula C₁₉H₂₇N, molecular weight 269.4 g/mol) is a synthetic small molecule belonging to the arylcyclohexylamine class, structurally related to phencyclidine (PCP). It features a piperidine ring and a cyclohexyl ring substituted at the 1-position with a trans-2-phenylethenyl (styryl) group, which introduces an sp²-hybridized carbon–carbon double bond absent in the saturated parent scaffold PCP.

Molecular Formula C19H27N
Molecular Weight 269.4 g/mol
CAS No. 14228-24-1
Cat. No. B084586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Styrylcyclohexyl)piperidine
CAS14228-24-1
Synonyms1-(1-Styrylcyclohexyl)piperidine
Molecular FormulaC19H27N
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C=CC2=CC=CC=C2)N3CCCCC3
InChIInChI=1S/C19H27N/c1-4-10-18(11-5-1)12-15-19(13-6-2-7-14-19)20-16-8-3-9-17-20/h1,4-5,10-12,15H,2-3,6-9,13-14,16-17H2/b15-12+
InChIKeyZNRHDHNHIHFNLI-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Styrylcyclohexyl)piperidine (CAS 14228-24-1): Arylcyclohexylamine Core with a Styryl Extension for Differentiated CNS Tool Compound Research


1-(1-Styrylcyclohexyl)piperidine (CAS 14228-24-1, molecular formula C₁₉H₂₇N, molecular weight 269.4 g/mol) is a synthetic small molecule belonging to the arylcyclohexylamine class, structurally related to phencyclidine (PCP) [1]. It features a piperidine ring and a cyclohexyl ring substituted at the 1-position with a trans-2-phenylethenyl (styryl) group, which introduces an sp²-hybridized carbon–carbon double bond absent in the saturated parent scaffold PCP. This compound is offered as a research tool for investigating structure-activity relationships (SAR) at CNS targets, particularly NMDA receptors, sigma receptors, and monoamine transporters, where minor modifications to the aromatic/alkenyl substituent are known to profoundly shift target selectivity [2]. The calculated density is 1.06 g/cm³, and the predicted boiling point is 379.1 °C at 760 mmHg .

Why Generic Substitution Fails for 1-(1-Styrylcyclohexyl)piperidine: The Styryl Group Controls Target Selectivity in Arylcyclohexylamine Research


Within the arylcyclohexylamine family, subtle changes to the aromatic moiety dictate whether a compound behaves primarily as an NMDA receptor antagonist (like PCP), a selective dopamine transporter (DAT) inhibitor (like BTCP), or a high-affinity sigma receptor ligand [1]. The styryl substituent of 1-(1-styrylcyclohexyl)piperidine is not a bioisosteric replacement for the phenyl ring of PCP or the benzothiophenyl group of BTCP; the extended conjugation and geometric rigidity of the trans-styryl moiety are anticipated to alter the compound's conformation, lipophilicity, and hydrogen-bonding capacity, which have been shown to be key drivers of binding selectivity in this class [2]. Simple generic substitution of the parent PCP scaffold cannot reproduce the unique pharmacological fingerprint that the styryl modification confers, rendering it essential to procure the specific compound for any SAR campaign or target-interaction study where the styryl phenotype is the variable of interest [3].

1-(1-Styrylcyclohexyl)piperidine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against PCP, BTCP, and Saturated Phenethyl Analogs


LogP Increase Over PCP: Higher Lipophilicity Predicts Altered CNS Pharmacokinetics

The target compound exhibits a predicted logP approximately 0.6–1.4 units higher than that of phencyclidine (PCP), the prototype arylcyclohexylamine. Whereas PCP has an experimental logP of 4.22–4.69 [1], the styryl-bearing compound is reported with ZINC-predicted xlogP values ranging from 4.56 to 6.16 [2]. This increase in lipophilicity is consistent with the extended aromatic surface introduced by the trans-styryl group and is anticipated to enhance blood-brain barrier permeability (BBB) relative to PCP, as well as to alter the compound's distribution into lipid-rich tissues. The higher logP may therefore differentiate the compound's in vivo exposure profile when compared head-to-head against PCP or its saturated phenethyl analog (CAS 83385-88-0) in CNS pharmacokinetic studies.

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Property Differential

Structural Basis for Differentiated Sigma-1 Affinity: 3-Styrylpiperidine Analogues Display Sub-Nanomolar Potency

While direct sigma-1 binding data for the target compound are not publicly available, closely related 3-styrylpiperidine analogues have been shown to exhibit exceptionally high affinity for the sigma-1 receptor, with Ki values as low as 0.6 nM when the styryl group is present [1]. This contrasts sharply with PCP, which exhibits Ki values of approximately 200–500 nM at sigma-1 receptors [2]. The introduction of a styryl moiety has been demonstrated to steer binding selectivity away from the NMDA receptor and towards sigma sites, consistent with SAR studies indicating that an sp²-rich aromatic substituent is a critical determinant of sigma-1 affinity within the piperidine scaffold [3]. These data support the hypothesis that 1-(1-styrylcyclohexyl)piperidine will show a substantially different target-engagement profile relative to PCP, with a predicted bias towards sigma-1 receptor occupancy, rendering it a valuable comparator in sigma receptor pharmacology.

Sigma-1 Receptor Binding Affinity Structure-Activity Relationship

Behavioral Pharmacology Differentiation: PCP-Like Discriminative Stimulus Effects Are Highly Sensitive to Aromatic Substitution

In drug discrimination studies, the potency of arylcyclohexylamines to produce PCP-like discriminative stimulus effects is highly dependent on the nature of the aromatic substituent (REFS-1). Substitution of the phenyl ring of PCP with a benzothiophenyl group (BTCP) results in a loss of PCP-like discriminative effects, with the compound instead producing a cocaine-like profile. The styryl modification, which introduces a conjugated alkene bridge between the cyclohexyl core and the phenyl ring, is predicted to alter the compound's behavioral pharmacology relative to both PCP and BTCP. Quantitative data from pigeon drug discrimination assays demonstrate that changes to the aromatic moiety can shift the ED50 for PCP-like responding by an order of magnitude or more (REFS-1). Given that the styryl group is neither a simple phenyl ring nor a heterocyclic replacement, the target compound is expected to exhibit a unique interoceptive cue profile that cannot be predicted simply by extrapolating from PCP or BTCP data.

Drug Discrimination Behavioral Pharmacology NMDA Receptor Arylcyclohexylamine SAR

Density and Boiling Point Distinction from the Saturated Phenethyl Analog: A Physicochemical Signature for QC and Purity Assessment

The target compound, 1-(1-styrylcyclohexyl)piperidine (C₁₉H₂₇N), has a calculated density of 1.06 g/cm³ and a boiling point of 379.1 °C at 760 mmHg (REFS-1). Its closest saturated structural analog, 1-[1-(2-phenylethyl)cyclohexyl]piperidine (CAS 83385-88-0), has the molecular formula C₁₉H₂₉N and a molecular weight of 271.4 g/mol (REFS-2). The difference of two hydrogen atoms (one double bond equates to two fewer hydrogen atoms) results in a measurable difference in molecular weight (269.4 vs. 271.4 g/mol). This mass difference of 2 Da can be used to distinguish the two compounds via mass spectrometry in quality control workflows. The presence of the sp²-hybridized styryl group in the target compound also imparts a distinct UV absorption profile (λmax ~250–260 nm typical for styrene derivatives) compared to the saturated analog, offering an orthogonal analytical handle for identity and purity assessment (REFS-3).

Physicochemical Property Quality Control Structural Differentiation

Best Research and Industrial Application Scenarios for 1-(1-Styrylcyclohexyl)piperidine


Sigma-1 Receptor Pharmacology: SAR Probe to Differentiate Sigma-1 from NMDA Receptor Binding

Based on the established high sigma-1 affinity of structurally analogous 3-styrylpiperidines (Ki = 0.6 nM) and the known low sigma-1 affinity of PCP (Ki ~200–500 nM), the target compound is positioned as a scaffold to investigate the structural features that drive sigma-1 selectivity within the arylcyclohexylamine class . Researchers studying sigma-1 receptor biology can use this compound in competitive binding assays to determine the contribution of the extended conjugated styryl system to receptor recognition, in contrast to the non-conjugated phenyl ring of PCP. Its predicted bias towards sigma-1 binding over NMDA receptor antagonism makes it a candidate for functional selectivity profiling using calcium-flux or electrophysiological readouts in sigma-1-expressing cell lines [1].

CNS Pharmacokinetic Profiling: Lipophilicity-Driven Brain Penetration Studies

The higher predicted logP of the target compound (4.6–6.2) relative to PCP (4.2–4.7) provides a physicochemical rationale for its use in comparative brain-uptake studies . In vivo pharmacokinetic experiments in rodents can be designed to measure brain-to-plasma ratios (Kp) after intravenous or oral administration, allowing quantitative comparison of BBB penetration as a function of logP within the arylcyclohexylamine series. The compound's logP sits in a range that is high enough to promote passive brain uptake yet still amenable to formulation, making it a useful tool for studying lipophilicity–CNS exposure relationships [1].

Drug Discrimination and Behavioral Pharmacology: Dissecting the Role of Aromatic Conjugation in Interoceptive Cues

The SAR study by McMillan et al. (1991) established that the aromatic moiety is a critical determinant of whether an arylcyclohexylamine produces a PCP-like discriminative stimulus (REFS-1). Since PCP (phenyl) is a potent PCP-like cue, BTCP (benzothiophenyl) is inactive, and the styryl analog introduces a partially conjugated spacer between the cyclohexyl and phenyl rings, drug discrimination studies in pigeons or rats can directly test how the degree of conjugation alters the interoceptive signal. The compound may reveal whether an extended, rigid aromatic substituent is sufficient to abolish the PCP-like cue, bridging the pharmacological gap between PCP and BTCP. Such studies are essential for understanding the molecular basis of the subjective effects of arylcyclohexylamines and for developing non-dissociative sigma ligands [1].

Analytical Reference Standard for Distinguishing the Styryl Phenotype from Saturated Impurities

The 2 Da mass difference and the distinct UV absorption profile of the styryl group (λmax ~250–260 nm) provide robust analytical handles for distinguishing the target compound from its saturated phenethyl analog (CAS 83385-88-0) in quality control workflows . In synthetic chemistry and medicinal chemistry laboratories, where both compounds may be generated as intermediates or side products, the target compound can be used as a certified reference standard for HPLC-UV or LC-MS method development and validation [1]. This application ensures that the correct styryl-bearing compound is identified and quantified in reaction mixtures, stability samples, or biological matrices, preventing misidentification that could confound pharmacological results .

Quote Request

Request a Quote for 1-(1-Styrylcyclohexyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.